
(4R)-4-(Boc-amino)-pentanoic acid
説明
(4R)-4-(Boc-amino)-pentanoic acid is a useful research compound. Its molecular formula is C10H19NO4 and its molecular weight is 217.265. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Amino Acid Derivatives
A study by Krishnamurthy et al. (2014) explored the efficient resolution of derivatives of 2-amino-4-pentenoic acid (allylglycine) using Subtilisin or acylase. The enantiomerically pure amino acid with tert-butoxycarbonyl (Boc) protection underwent smooth epoxidization, leading to the generation of compounds with five-membered rings, such as the 4-hydroxyproline derivatives. This research illustrates the versatile use of (4R)-4-(Boc-amino)-pentanoic acid derivatives in synthesizing complex amino acid structures and cyclic compounds, underscoring its role in advancing synthetic chemistry methods (Krishnamurthy et al., 2014).
Antioxidant and Therapeutic Potential
α-Lipoic acid (LA), chemically related to this compound, was discussed for its multifunctional antioxidant properties by Bast and Haenen (2003). LA, recognized for its role in enzyme cofactors and intermediate metabolism in cells, showcases the broader scope of pentanoic acid derivatives in biological systems. Their functions span beyond simple chemical structures to include significant roles in cellular processes, antioxidant defense, and potential therapeutic applications (Bast & Haenen, 2003).
NMR Spectroscopy and Protein Chemistry
The application of fluorinated amino acids in protein chemistry was highlighted by Qin et al. (2012), who synthesized para-substituted tetrafluorophenylalanines starting from pentafluorophenylalanine Boc-Z. These novel unnatural amino acids exhibit distinct (19)F NMR signatures, which are invaluable for analyzing protein-membrane interactions via NMR spectroscopy. This study exemplifies the utility of this compound derivatives in enhancing the analytical tools available for studying complex biological systems (Qin et al., 2012).
Peptidomimetics and Scaffold for Combinatorial Chemistry
The synthesis of novel unnatural amino acids, such as 4-Amino-3-(aminomethyl)benzoic acid (AmAbz) and its protected derivatives, was described by Pascal et al. (2000). These compounds serve as building blocks for peptidomimetics and scaffolds in combinatorial chemistry, demonstrating the role of this compound in facilitating the creation of diverse molecular libraries for drug discovery and material science applications (Pascal et al., 2000).
作用機序
Target of Action
The primary target of (4R)-4-(Boc-amino)-pentanoic acid, also known as ®-4-((tert-Butoxycarbonyl)amino)pentanoic acid, is the amino group in various biochemical entities. The compound is used as a protecting group for amino functions in the synthesis of multifunctional targets .
Mode of Action
The compound acts by protecting the amino functions during chemical reactions. This protection is crucial as amino functions often occur in the synthesis of multifunctional targets, and issues related to their protection become prominent . The compound achieves this by converting the amino group into a carbamate .
Biochemical Pathways
The compound plays a pivotal role in the synthesis of multifunctional targets. It is involved in the N-Boc deprotection of amines, a common reaction in pharmaceutical research and development, as well as pharma manufacturing . The compound facilitates the cleavage due to mutual interaction between two protecting groups on the same nitrogen .
Result of Action
The result of the compound’s action is the successful synthesis of multifunctional targets with protected amino functions. This protection allows for transformations of other functional groups . The compound also facilitates the extraction of water-soluble polar organic molecules using ionic liquids .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the use of a catalyst can lower the required reaction temperature, and heterogeneous catalysts allow the reaction to be conducted in a continuous flow reactor with a low-boiling solvent .
生化学分析
Biochemical Properties
(4R)-4-(Boc-amino)-pentanoic acid is involved in various biochemical reactions. It is used as a starting material in dipeptide synthesis with commonly used coupling reagents . The Boc group in this compound protects the amino function, which is a good nucleophile and strong base, allowing for transformations of other functional groups .
Cellular Effects
The cellular effects of this compound are primarily related to its role in peptide synthesis. As a Boc-protected amino acid, it can be incorporated into peptides without reacting with other functional groups. This allows for precise control over peptide sequence and structure, which can have significant effects on cell function .
Molecular Mechanism
The molecular mechanism of this compound involves its deprotection and incorporation into peptides. The Boc group can be removed under acidic conditions, revealing the amino group . This allows this compound to react with other amino acids or peptides to form larger peptide structures .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound demonstrates high thermal stability . This makes it suitable for reactions at high temperatures, such as Boc deprotection . Over time, it can be used to synthesize a variety of aromatic and aliphatic amines .
Metabolic Pathways
This compound is involved in the metabolic pathway of peptide synthesis. After deprotection, it can be incorporated into peptides, which can then be further metabolized by the cell .
特性
IUPAC Name |
(4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-7(5-6-8(12)13)11-9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYVXURBKURNKE-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214402-34-3 | |
| Record name | (4R)-4-{[(tert-butoxy)carbonyl]amino}pentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


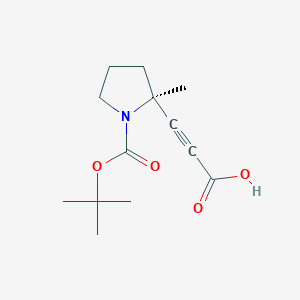
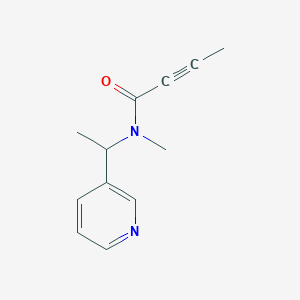
![1-(2-chloro-5-(trifluoromethyl)phenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2978010.png)
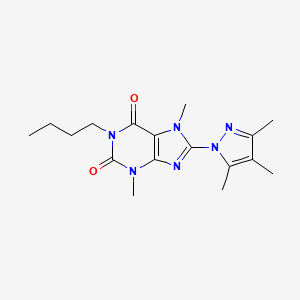


![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2978014.png)
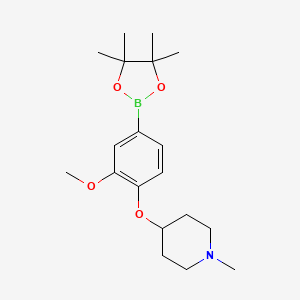
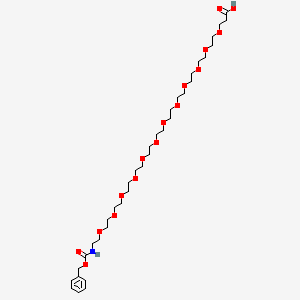
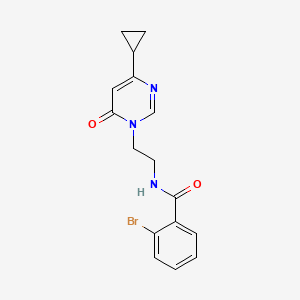

![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2978026.png)
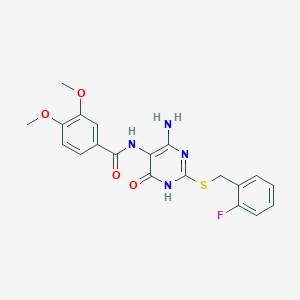
![ethyl (2E)-2-cyano-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoate](/img/no-structure.png)
